Methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate
Description
Methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate is a synthetic organic compound characterized by a complex polycyclic structure. The molecule features a benzo[c]chromen-6-one core substituted with a methoxy group at position 8 and an oxymethylene-linked furan-2-carboxylate moiety at position 2. The furan ring is further substituted with a methyl group at position 5 and a methyl ester at position 3. This compound belongs to the coumarin derivatives, a class known for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O7/c1-12-13(8-20(28-12)22(24)26-3)11-27-15-5-7-17-16-6-4-14(25-2)9-18(16)21(23)29-19(17)10-15/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALYULABHIQQHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)OC)COC2=CC3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate is a complex organic compound with potential biological activities. This article aims to synthesize available research findings regarding its biological effects, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.
The compound has the IUPAC name This compound and a molecular formula of . Its structure features a furan ring, methoxy groups, and a benzo[c]chromene moiety, which contribute to its unique properties.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Compounds containing furan and benzo[c]chromene structures have shown cytotoxic effects against several cancer cell lines.
- Antimicrobial Activity : The presence of the furan ring is often associated with antibacterial properties against both Gram-positive and Gram-negative bacteria.
The exact mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways, potentially leading to apoptosis in cancer cells or inhibition of bacterial growth.
Case Studies
- Anticancer Studies :
- Antibacterial Activity :
Comparative Analysis
| Compound | IC50 (µg/mL) | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| This compound | TBD | TBD | Anticancer/Antibacterial |
| Related Furan Derivative | 62.37 | 250 | Anticancer/Antibacterial |
| Other Furan-Based Compounds | Varies | Varies | Antimicrobial |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The methods may include:
- Formation of the Benzo[c]chromene Intermediate : This step involves cyclization reactions to form the core structure.
- Functionalization : Subsequent reactions introduce methoxy and carboxylate groups to yield the final product.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. The mechanisms of action include:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins .
- Cell Cycle Arrest : Studies have shown that treatment with this compound can result in S-phase arrest in cancer cells, inhibiting their proliferation.
Antimicrobial Properties
The compound also demonstrates notable antibacterial and antifungal activities. It has been tested against various pathogens, showing effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria .
Organic Photovoltaics
Due to its unique electronic properties, methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate is being explored as a potential material for organic solar cells. Its ability to absorb light and convert it into electrical energy makes it a candidate for enhancing the efficiency of photovoltaic devices.
Polymer Composites
In material science, this compound can be integrated into polymer matrices to improve mechanical properties and thermal stability. Research is ongoing to assess its compatibility with various polymers for applications in coatings and composites .
Pesticide Development
The biological activity of this compound extends to agricultural research, where it is being evaluated for its potential as a natural pesticide. Its efficacy against plant pathogens and pests could lead to the development of safer alternatives to synthetic pesticides .
Case Studies
Comparison with Similar Compounds
Structural Analogues
Compound 9 (4-(Hydroxymethyl)-3-methoxy-5-methylcyclopent-2-enone)
- Structure: Features a cyclopent-2-enone core with hydroxymethyl, methoxy, and methyl substituents .
- Key Differences: Unlike the target compound, Compound 9 lacks the fused benzo[c]chromenone and furan systems, resulting in lower molecular complexity. However, both share methoxy and methyl substituents, which may influence solubility and bioactivity.
4-{[(8-Methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-5-methylfuran-2-carboxylic acid
- Structure : A carboxylic acid derivative of the target compound, differing only in the ester group (carboxylic acid vs. methyl ester) at position 2 of the furan ring .
Tetrazol-5-one Pesticidal Compounds (e.g., 1-1 to 1-12)
- Structure : These compounds feature tetrazol-5-one cores linked to substituted phenyl and pyrazole/thiazole groups via oxymethyl bridges .
- Key Differences : The target compound lacks the tetrazole ring but shares the oxymethyl linker and aromatic substitution patterns.
Functional Group Analysis
Spectroscopic and Physicochemical Comparisons
- NMR Profiles: The target compound’s benzo[c]chromenone core would exhibit aromatic proton signals (δH ~6.5–8.5 ppm) and carbonyl signals (δC ~160–190 ppm), as seen in related coumarins . Compound 9’s cyclopentenone system shows distinct olefinic (δH 5.32 ppm) and carbonyl (δC 205.9 ppm) signals, differing from the target compound’s conjugated chromenone system .
- Solubility : The methyl ester in the target compound reduces polarity compared to its carboxylic acid analog, likely enhancing lipid solubility .
Hypothetical Bioactivity Comparison
- Enzyme Inhibition :
- Compound 9’s prostaglandin-like structure suggests 5-LOX/COX-2 inhibition, while the target compound’s coumarin-furan hybrid may target reactive oxygen species (ROS)-related pathways .
- Tetrazol-5-one derivatives’ fungicidal activity implies that the oxymethyl-aromatic motif in the target compound could be repurposed for similar applications .
Q & A
Basic: What synthetic strategies are recommended for the preparation of this compound?
Methodological Answer:
The synthesis of this heterocyclic compound requires a multi-step approach, typically involving:
- Step 1: Construction of the benzo[c]chromen core via cyclization of substituted coumarin derivatives under acidic or basic conditions. Methoxy and oxo groups are introduced using selective protection/deprotection strategies (e.g., methoxylation with dimethyl sulfate under controlled pH) .
- Step 2: Functionalization of the furan-2-carboxylate moiety. The methyl group at position 5 of the furan ring can be introduced via alkylation using methyl iodide, while the oxymethyl bridge is formed through nucleophilic substitution (e.g., Mitsunobu reaction with diethyl azodicarboxylate) .
- Step 3: Final coupling of the chromen and furan subunits using esterification or etherification reactions. Catalysts like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) are recommended for ester bond formation .
Key Considerations:
- Monitor reaction progress via TLC or HPLC to avoid over-functionalization.
- Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR resolves substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; chromen carbonyl carbons at δ 165–170 ppm). Use DEPT-135 to confirm methyl and methylene groups .
- High-Resolution Mass Spectrometry (HRMS):
- X-ray Crystallography:
- HPLC-PDA:
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage Conditions:
- Handling Protocols:
- Stability Testing:
Advanced: How can regioselectivity challenges be addressed during methoxy group introduction in the chromen core?
Methodological Answer:
- Directing Group Strategy:
- Transition Metal Catalysis:
- Employ Pd-catalyzed C–H activation with methoxy sources (e.g., methyl boronic acid) for selective functionalization .
- Protection of Competing Sites:
Validation:
Advanced: What strategies mitigate byproduct formation during esterification steps?
Methodological Answer:
- Reagent Optimization:
- Solvent Control:
- Anhydrous dichloromethane or THF minimizes hydrolysis. Pre-dry solvents over molecular sieves.
- Temperature Gradients:
- Workup Protocols:
Advanced: How can computational modeling predict the compound’s biological interactions?
Methodological Answer:
- Molecular Docking:
- DFT Studies:
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for electrophilic/nucleophilic attacks .
- ADMET Prediction:
Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
